EC-17 (CAS 583037-91-6), commonly known as Folate-FITC, is a specialized 917 Da small-molecule conjugate comprising folic acid linked to a fluorescein isothiocyanate (FITC) fluorophore [1]. In procurement and material selection, EC-17 is primarily sourced as a high-affinity targeting agent for the folate receptor alpha (FRα), a cell-surface protein heavily overexpressed in epithelial ovarian, non-small cell lung, and renal cell carcinomas[2]. Unlike passive dyes, EC-17 actively binds to FRα with nanomolar affinity, enabling rapid receptor-mediated endocytosis. Its dual functionality—acting both as a visible-spectrum fluorescent probe (excitation 490 nm / emission 520 nm) and as a highly specific hapten—makes it a critical reagent for in vitro flow cytometry, fluorescence-guided surgery research, and as a bispecific adapter molecule in programmable anti-FITC CAR-T cell therapies [1].
Substituting EC-17 with generic non-targeted fluorophores (like Indocyanine Green, ICG) or large-molecule antibodies fundamentally compromises assay specificity and kinetics [1]. ICG relies on the passive enhanced permeability and retention (EPR) effect, which frequently results in false-positive fluorescence in inflamed tissues and poor target-to-background ratios. Conversely, while anti-FRα monoclonal antibodies (e.g., Farletuzumab) offer specific targeting, their large size (>150 kDa) severely limits rapid solid tumor penetration and requires days for systemic clearance, delaying imaging windows [2]. Furthermore, substituting EC-17 with its near-infrared analog, OTL38 (pafolacianine), breaks compatibility in workflows that specifically require the FITC moiety, such as standard 488 nm flow cytometry or bispecific anti-FITC CAR-T adapter platforms where the effector cells are engineered exclusively to recognize the FITC hapten [1].
Because of its low molecular weight (917 Da), EC-17 penetrates solid tumors rapidly and clears from receptor-negative tissues much faster than large monoclonal antibodies. In quantitative imaging assays, EC-17 achieved a Signal-to-Background Ratio (SBR) of >10.6 (mean 11.0) within just 30 minutes of administration [1]. In contrast, large antibody-based probes typically require 24 to 48 hours to clear systemic circulation sufficiently to achieve comparable SBRs.
| Evidence Dimension | Time to optimal Signal-to-Background Ratio (SBR > 10) |
| Target Compound Data | EC-17: 30 minutes (mean SBR 11.0) |
| Comparator Or Baseline | Monoclonal Antibodies (e.g., Farletuzumab): 24–48 hours |
| Quantified Difference | EC-17 reduces the required clearance window by approximately 98%, enabling same-day imaging. |
| Conditions | In vitro/in vivo FRα+ coculture and tissue models |
Procuring EC-17 allows laboratories to perform rapid, same-day targeted imaging and dynamic dosing assays, drastically reducing workflow timelines compared to antibody-based probes.
For applications like Diffuse in vivo Flow Cytometry (DiFC), probes must label circulating tumor cells (CTCs) in whole blood without high background noise. EC-17 successfully labeled 85.4% of L1210A cells and 80.9% of KB cells (both FRα+) above non-specific background in whole blood [1]. A larger comparator probe, Cy5-PEG-FR, demonstrated significant non-specific uptake in blood, rendering it unsuitable for high-fidelity CTC enumeration.
| Evidence Dimension | Specific labeling of FR+ CTCs in whole blood |
| Target Compound Data | EC-17: >80% specific labeling with negligible background |
| Comparator Or Baseline | Cy5-PEG-FR: Significant non-specific blood uptake |
| Quantified Difference | EC-17 provides a definitive signal-to-noise advantage in complex whole-blood matrices over larger PEGylated alternatives. |
| Conditions | Whole blood spiked with FR+ L1210A and KB cancer cells |
This makes EC-17 the required procurement choice for liquid biopsy and in vivo flow cytometry assays where blood matrix interference typically ruins assay resolution.
In programmable CAR-T therapy, EC-17 functions as an essential CAR-T adapter molecule (CAM). The folate moiety binds to FRα+ tumor cells, while the FITC moiety is recognized by anti-FL(FITC-E2) CAR-T cells [1]. Because the CAR-T cells are engineered specifically against FITC, substituting EC-17 with near-infrared analogs like OTL38 (which uses an S0456 dye instead of FITC) results in zero effector cell recruitment. EC-17 allows strictly dose-dependent control of CAR-T activation and tumor lysis.
| Evidence Dimension | Effector cell recruitment in anti-FITC CAR-T systems |
| Target Compound Data | EC-17 (Folate-FITC): Induces specific tumor cell lysis and cytokine secretion |
| Comparator Or Baseline | OTL38 (Folate-S0456) or non-FITC analogs: 0% effector recruitment |
| Quantified Difference | Absolute requirement; non-FITC analogs cannot activate anti-FITC specific CAR-T cells. |
| Conditions | In vitro/in vivo anti-FL(FITC-E2) CAR-T cell assays |
For developers of switchable CAR-T platforms, EC-17 is a structurally indispensable procurement item, as the FITC hapten is the exact target of the engineered T-cells.
Because EC-17 acts as a bispecific bridge (Folate to tumor, FITC to T-cell), it is the optimal reagent for laboratories developing programmable or 'switchable' anti-FITC CAR-T therapies. Its rapid clearance allows researchers to titrate the immune response in vivo, turning the CAR-T activity 'on' or 'off' by simply adjusting the EC-17 dose [1].
EC-17’s ability to specifically label FRα+ circulating tumor cells (CTCs) in whole blood with minimal background makes it an ideal probe for DiFC. It is highly compatible with standard blue-laser (488 nm) excitation systems, enabling the enumeration of rare CTCs without the need for complex blood purification steps [2].
For surgical research involving ovarian, lung, or renal cell carcinomas, EC-17 provides rapid, high-contrast tumor margin delineation. Its fast solid tumor penetration and SBR >10 within 30 minutes allow researchers to perform same-day imaging and resection studies without the multi-day waiting periods required by antibody-based contrast agents [3].